molecular formula C17H17ClF3NO2 B14807952 Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride

Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride

Cat. No.: B14807952
M. Wt: 359.8 g/mol
InChI Key: HRJQWRTUPVHRBT-UHFFFAOYSA-N
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Description

(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, including a trifluoromethyl group attached to a biphenyl system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives and trifluoromethyl-containing reagents.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including halogenation, nucleophilic substitution, and coupling reactions.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired enantiomer.

    Final Product Formation: The final product is obtained by esterification and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride stands out due to its unique biphenyl structure and the presence of a chiral center. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H17ClF3NO2

Molecular Weight

359.8 g/mol

IUPAC Name

methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C17H16F3NO2.ClH/c1-23-16(22)15(21)10-11-2-4-12(5-3-11)13-6-8-14(9-7-13)17(18,19)20;/h2-9,15H,10,21H2,1H3;1H

InChI Key

HRJQWRTUPVHRBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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